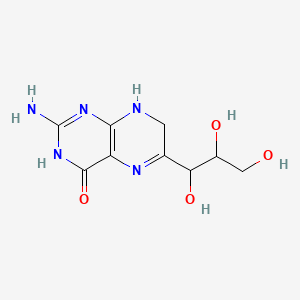

a 7,8-Dihydroneopterin

Description

7,8-Dihydroneopterin (7,8-DHN) is a reduced pteridine derivative synthesized in macrophages and dendritic cells upon activation by interferon-γ (IFN-γ) via the GTP cyclohydrolase I (GTPCH1) pathway . It serves as a potent antioxidant, scavenging reactive oxygen species (ROS) such as hypochlorite (HOCl), superoxide (O₂•⁻), and peroxyl radicals (ROO•), thereby protecting lipids, proteins, and cells from oxidative damage . Its oxidized form, neopterin, is a widely used clinical biomarker for immune activation in conditions like atherosclerosis, viral infections, and autoimmune diseases . 7,8-DHN exhibits concentration-dependent duality: at physiological levels (nM–µM), it acts as an antioxidant, while at supraphysiological concentrations (>1 mM), it generates ROS, triggering apoptosis in T-cells and neuronal cells .

Properties

IUPAC Name |

2-amino-6-(1,2,3-trihydroxypropyl)-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIFAMYNGGOTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988875 | |

| Record name | 1-(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6917-20-0 | |

| Record name | 1-(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroneopterin typically involves the hydrogenation of neopterin. This process requires specific reaction conditions, including the use of a suitable catalyst (e.g., palladium on carbon) and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods: On an industrial scale, the production of 7,8-Dihydroneopterin involves large-scale hydrogenation reactors, where neopterin is converted to 7,8-Dihydroneopterin using hydrogen gas in the presence of a catalyst. The reaction is monitored to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Oxidation by Hypochlorous Acid (HOCl)

DHNP acts as a substrate for HOCl, leading to the formation of neopterin , a pro-oxidative metabolite. This reaction alters the neopterin/DHNP ratio in biological systems, influencing oxidative stress levels .

Key Findings:

-

Reaction Pathway :

HOCl oxidizes DHNP at physiological pH, bypassing the typical oxygen-dependent pathway that forms 7,8-dihydroxanthopterin . -

Kinetics : Rapid oxidation under physiological conditions (complete within minutes) .

-

Biological Impact : Increases oxidative potential in microenvironments (e.g., inflamed tissues) by elevating neopterin levels .

Interaction with Peroxynitrite (ONOO⁻)

DHNP modulates peroxynitrite-mediated reactions through dual mechanisms:

Key Findings :

| Reaction Type | Effect of DHNP | Mechanism |

|---|---|---|

| Tyrosine Nitration | Inhibits nitration (IC₅₀ ~10 μM) | Scavenges nitrogen dioxide radical (- NO₂) via electron transfer. |

| Hydroxylation | Enhances hydroxylation | Generates pterin radicals, detected via EPR spectroscopy. |

| Luminol Oxidation | Suppresses chemiluminescence | Competes with luminol for peroxynitrite-derived radicals. |

-

Radical Formation : DHNP reacts with peroxynitrite to form a pterin radical , confirmed by spin-trapping experiments .

Dihydroneopterin Aldolase (DHNA)

-

Reaction :

-

Mechanism :

-

Structural Insights :

Epimerization

DHNA also catalyzes the epimerization of DHNP to 7,8-dihydromonapterin (DHMP) , a stereoisomer :

Antioxidant Activity in Lipid Oxidation

DHNP inhibits low-density lipoprotein (LDL) oxidation through radical scavenging:

Key Data :

| Parameter | Value/Effect |

|---|---|

| LDL Oxidation Inhibition | 50–100 μM required to prevent cell death |

| HOCl Scavenging | IC₅₀ ~2 μM (prevents macrophage necrosis) |

| Physiological Relevance | Found in atherosclerotic plaques at 1–4 nmol/(g 24 h) |

Redox Cycling and Radical Scavenging

DHNP exhibits context-dependent redox behavior:

-

Pro-oxidative : Generates superoxide radicals under high oxygen tension .

-

Antioxidative : Neutralizes hydroxyl radicals (- OH) and hypochlorite via electron donation .

Biochemical Pathways in Bacteria

In E. coli, DHNP participates in folate and tetrahydropterin synthesis:

Scientific Research Applications

7,8-Dihydroneopterin has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: It is used as a precursor in the synthesis of biopterin derivatives and in studying enzyme mechanisms.

Biology: It plays a role in the biosynthesis of tetrahydrobiopterin, an essential cofactor for various enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in disorders related to biopterin metabolism.

Industry: It is used in the production of pharmaceuticals and as a research tool in biochemistry.

Mechanism of Action

The mechanism by which 7,8-Dihydroneopterin exerts its effects involves its role as an intermediate in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters.

Molecular Targets and Pathways:

Phenylalanine Hydroxylase: Converts phenylalanine to tyrosine.

Tyrosine Hydroxylase: Converts tyrosine to L-DOPA.

Tryptophan Hydroxylase: Converts tryptophan to 5-hydroxytryptophan.

Comparison with Similar Compounds

Key Findings :

- Neopterin is non-enzymatically derived from 7,8-DHN oxidation, linking its levels to both immune activation and oxidative stress .

- Unlike 7,8-DHN, neopterin lacks direct antioxidant capacity but amplifies oxidative damage by chelating transition metals (e.g., Fe²⁺/Cu⁺), enhancing •OH production .

- Total neopterin (7,8-DHN + neopterin) provides a more comprehensive biomarker for inflammation than neopterin alone .

Comparison with Biopterin and Reduced Biopterin Forms

Key Findings :

- 7,8-DHN and reduced biopterins (e.g., BH4) share antioxidant properties but differ in biosynthetic roles: 7,8-DHN is a terminal immune effector, while BH4 is a cofactor for enzymatic reactions .

Comparison with 7,8-Dihydroxanthopterin

Key Findings :

- 7,8-Dihydroxanthopterin forms when 7,8-DHN loses its trihydroxypropyl side chain during radical scavenging, limiting its bioavailability .

Functional Roles in Disease Contexts

Atherosclerosis :

Viral Infections (e.g., HTLV-1) :

Biological Activity

7,8-Dihydroneopterin (7,8-DHN) is a pteridine derivative with significant biological activities, particularly as an antioxidant. This compound is synthesized in various tissues, including macrophages, and plays a crucial role in cellular defense against oxidative stress. The following sections detail its biological activity, mechanisms of action, and implications for health and disease.

7,8-DHN is part of the biopterin family, which includes compounds that function as coenzymes. It is synthesized from sepiapterin through the action of sepiapterin reductase or carbonyl reductase in the body. The compound exhibits a strong basicity due to its pKa value and participates in several enzymatic reactions essential for metabolic processes .

Antioxidant Activity

One of the most notable properties of 7,8-DHN is its ability to act as a potent antioxidant. Research indicates that it effectively inhibits lipid oxidation and protects cells from oxidative damage. Specifically, 7,8-DHN has been shown to:

- Scavenge Lipid Peroxyl Radicals : It inhibits the oxidation of low-density lipoprotein (LDL) by scavenging peroxyl radicals and other oxidants .

- Reduce Macrophage Cell Death : The compound decreases necrosis in macrophages exposed to oxidized LDL (oxLDL) and reactive oxygen species (ROS), demonstrating protective effects against cellular damage .

- Downregulate CD36 Expression : 7,8-DHN treatment leads to a significant reduction in CD36 expression on macrophages, which is associated with decreased uptake of oxLDL and reduced foam cell formation—a key process in atherosclerosis development .

The mechanisms through which 7,8-DHN exerts its effects include:

- Inhibition of LDL Oxidation : Studies have shown that 7,8-DHN increases the lag time for LDL oxidation in a concentration-dependent manner when exposed to copper ions or peroxyl radical generators like AAPH .

- Cellular Uptake : Transport studies reveal that 7,8-DHN utilizes nucleoside transporters for cellular uptake, which is critical for its protective effects against oxidative stress .

- Reactive Species Scavenging : The compound reacts rapidly with oxidants such as hypochlorite and hydrogen peroxide, neutralizing their harmful effects on cells .

Case Studies and Research Findings

Several studies have explored the biological activity of 7,8-DHN:

- Atherosclerosis Research : In vitro studies demonstrated that treatment with 7,8-DHN significantly reduced cholesterol accumulation in macrophages and inhibited foam cell formation by downregulating CD36 expression by approximately 40% .

- Duchenne Muscular Dystrophy (DMD) : Elevated levels of 7,8-DHN were found in DMD patients' serum, suggesting its potential role as a biomarker for oxidative stress in muscle degeneration conditions .

- Inflammatory Response : The release of 7,8-DHN from macrophages upon stimulation with interferon-gamma indicates its involvement in the immune response and inflammation regulation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary biological roles of 7,8-dihydroneopterin in immune-activated macrophages, and how can these be experimentally validated?

7,8-Dihydroneopterin is synthesized in macrophages during immune activation via interferon-γ (IFNγ)-induced GTP metabolism. It acts as a potent antioxidant, scavenging reactive species like HOCl and peroxyl radicals to protect cells from oxidative damage . Methodologically, its role can be studied using:

- Cell culture models : Human monocyte-derived macrophages (HMDMs) or THP-1/U937 cell lines treated with oxLDL or AAPH-peroxyl radicals to assess oxidative stress markers (e.g., glutathione loss, protein hydroperoxides) .

- HPLC analysis : Quantify 7,8-dihydroneopterin and neopterin in atherosclerotic plaque sections or cell media, using fluorescence detection (neopterin) or absorbance at 254 nm (7,8-dihydroneopterin) .

- Functional assays : Measure inhibition of LDL oxidation or HOCl-mediated necrosis in vitro .

Q. How can researchers accurately measure 7,8-dihydroneopterin in biological samples given its low stability and concentration?

Detection challenges arise due to its nM plasma concentrations, heat/UV sensitivity, and lack of commercial ELISA kits. Recommended approaches include:

- Acid oxidation : Convert 7,8-dihydroneopterin to fluorescent neopterin for HPLC with spectrofluorometric detection .

- Chromatographic separation : Use reverse-phase HPLC with temperature-controlled autosamplers and validated protocols to prevent degradation .

- Sample handling : Avoid prolonged light exposure and store samples at -80°C with antioxidants (e.g., EDTA) to stabilize 7,8-dihydroneopterin .

Advanced Research Questions

Q. What experimental models are suitable for studying the dual antioxidant and pro-oxidant effects of 7,8-dihydroneopterin?

7,8-Dihydroneopterin exhibits context-dependent roles:

- Antioxidant effects : At low micromolar concentrations, it scavenges aqueous peroxyl radicals and HOCl, protecting macrophages from oxLDL-induced necrosis .

- Pro-oxidant effects : In iron-rich environments, it generates hydroxyl radicals via Fenton reactions, detectable by electron spin resonance (ESR) with DMPO spin-trapping .

Methodological recommendations : - ESR spectroscopy : Track hydroxyl radical formation in solutions containing chelated iron and SOD/catalase to validate superoxide involvement .

- Cell-specific assays : Compare HMDMs (resistant to AAPH-peroxyl damage) with U937/THP-1 cells (sensitive) to identify lipid vs. protein oxidation pathways .

Q. How does 7,8-dihydroneopterin modulate CD36 expression and oxLDL uptake in macrophages, and what are the implications for atherosclerosis research?

7,8-Dihydroneopterin downregulates the scavenger receptor CD36, reducing oxLDL uptake and subsequent foam cell formation. Key methodologies include:

- Immunoblotting : Quantify CD36 protein levels in HMDMs treated with 7,8-dihydroneopterin over 12–24 hours .

- Fluorescent labeling : Use DiI-oxLDL to measure uptake inhibition via flow cytometry .

- Functional readouts : Assess intracellular 7-ketocholesterol accumulation and caspase-3 activation to link CD36 downregulation to cell survival .

Q. What methodological considerations are critical when investigating the interaction between 7,8-dihydroneopterin and myeloperoxidase-derived oxidants like HOCl?

HOCl rapidly oxidizes 7,8-dihydroneopterin to neopterin, complicating in vivo measurements. Experimental strategies include:

- Kinetic assays : Use stopped-flow techniques to measure reaction rates between HOCl and 7,8-dihydroneopterin .

- Tissue culture : Incubate atherosclerotic plaques in media and quantify neopterin release as a proxy for HOCl scavenging .

- Control for artifacts : Include deferoxamine to chelate iron and avoid confounding hydroxyl radical generation .

Contradictions and Unresolved Issues

- Concentration-dependent effects : While 2 μM 7,8-dihydroneopterin inhibits LDL oxidation, 50–100 μM is required to prevent HOCl-induced necrosis, suggesting threshold-specific mechanisms .

- Cell-type specificity : HMDMs show resistance to AAPH-peroxyl damage compared to U937 cells, highlighting the need for model validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.